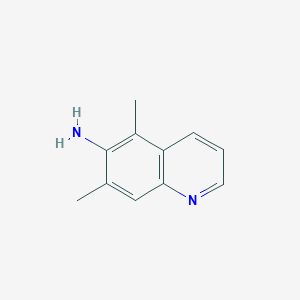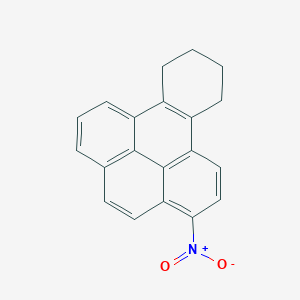
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, also known as 3-nitrobenzo(a)pyrene, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials. It is a highly toxic and carcinogenic compound that has been extensively studied due to its potential health hazards.
Mecanismo De Acción
The mechanism of action of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene involves the formation of DNA adducts, which can lead to mutations and cancer. This compound is metabolized in the body by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene are mainly related to its carcinogenic properties. This compound has been shown to induce tumors in various organs, including the lungs, liver, and skin. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene in lab experiments include its well-established carcinogenic and mutagenic properties, as well as its ability to serve as a model compound for studying the metabolism and bioactivation of PAHs. However, its toxicity and carcinogenicity also pose limitations for its use in lab experiments, as it requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene. One area of focus is the development of new methods for detecting and quantifying DNA adducts formed by this compound. Another area of research is the identification of new biomarkers for assessing the exposure and health effects of PAHs in the body. Additionally, there is a need for more studies on the mechanisms of action of this compound and its metabolites, as well as its interactions with other environmental pollutants.
Métodos De Síntesis
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including nitration of benzo(a)pyrene, oxidation of 3-nitrochrysene, and reduction of 3-nitro-9,10,11,12-tetrahydrobenzo(e)pyrene oxide. The most commonly used method is the nitration of benzo(a)pyrene, which involves the reaction of benzo(a)pyrene with nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce DNA damage and cause mutations in various cell types. This compound has also been used as a model compound for studying the metabolism and bioactivation of PAHs in the body.
Propiedades
Número CAS |
120812-47-7 |
|---|---|
Nombre del producto |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
3-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h3-4,7-11H,1-2,5-6H2 |
Clave InChI |
NFWVIOMLXPIISE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
SMILES canónico |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
Otros números CAS |
120812-47-7 |
Sinónimos |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



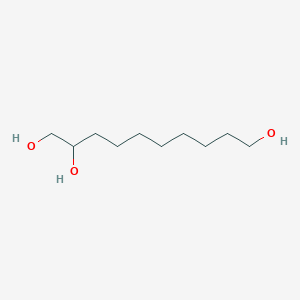
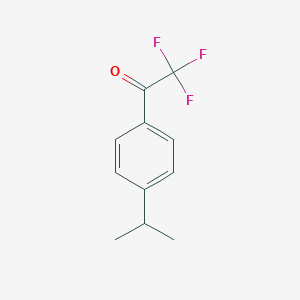
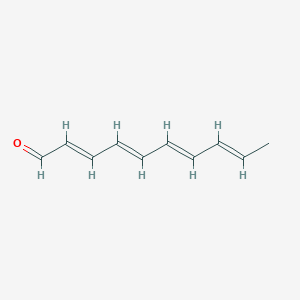
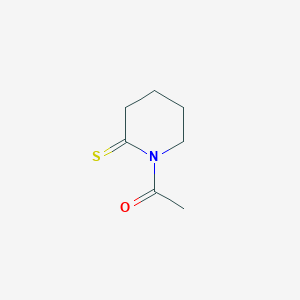
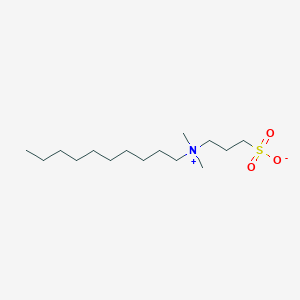

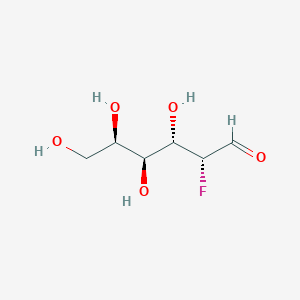
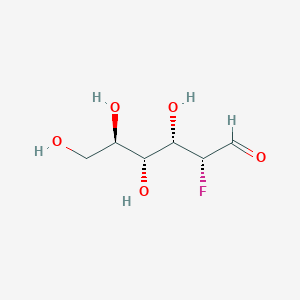
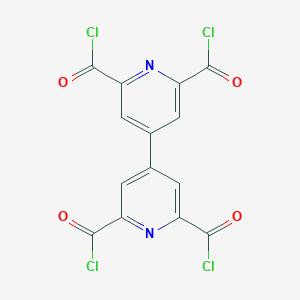
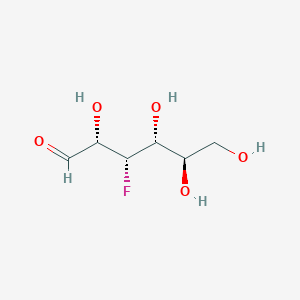
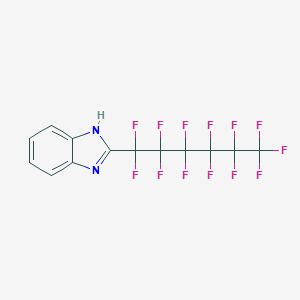
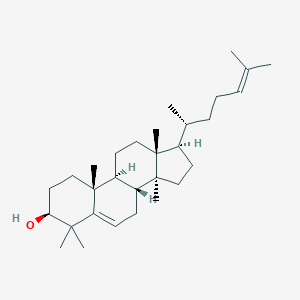
![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
